molecular formula C10H9NO2S B098942 2-(Methylsulfonyl)quinoline CAS No. 17075-19-3

2-(Methylsulfonyl)quinoline

Cat. No.: B098942
CAS No.: 17075-19-3
M. Wt: 207.25 g/mol
InChI Key: YOOJHKWYSKGJBV-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methanesulfonyl group at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)quinoline typically involves the sulfonylation of quinoline derivatives. One common method is the reaction of quinoline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted quinoline compounds.

Scientific Research Applications

2-(Methylsulfonyl)quinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the methanesulfonyl group.

    2-Methylquinoline: A similar compound with a methyl group instead of a methanesulfonyl group.

    2-Chloroquinoline: A quinoline derivative with a chlorine atom at the 2-position.

Uniqueness: 2-(Methylsulfonyl)quinoline is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-methylsulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-14(12,13)10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOJHKWYSKGJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495317
Record name 2-(Methanesulfonyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17075-19-3
Record name 2-(Methanesulfonyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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